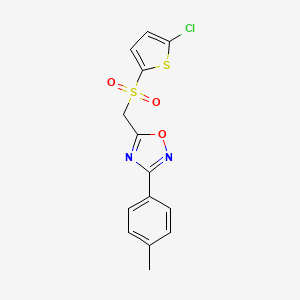

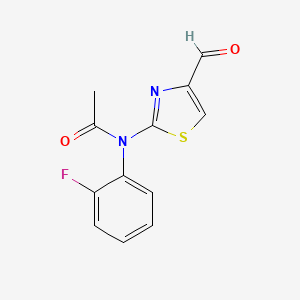

5-(((5-氯噻吩-2-基)磺酰基)甲基)-3-(对甲苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

The compound 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which is known for its diverse biological activities. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are of significant interest in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides with various reagents to form the oxadiazole core. For instance, the synthesis of 1,3,4-oxadiazole derivatives can be achieved by treating hydrazides with carbon disulfide and potassium hydroxide, followed by alkylation with electrophiles . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives involves converting organic acids into esters, hydrazides, and subsequently to 1,3,4-oxadiazole-2-thiols, which are then reacted with suitable electrophiles to yield the final compounds .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is confirmed using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry (EI-MS). These techniques provide information about the functional groups, the substitution pattern on the oxadiazole ring, and the molecular weight of the compounds .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the thiol group in 1,3,4-oxadiazole derivatives can be substituted with different electrophiles to yield a variety of compounds with potential biological activities . The reactivity of these compounds can be further explored in the context of their antibacterial and antiviral properties, as well as their potential as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the oxadiazole ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. For instance, the degradation of oxadiazole derivatives in soil is affected by factors such as soil pH, temperature, and humidity, which can influence their environmental persistence and efficacy as pesticides .

科学研究应用

合成和化学性质

- 已合成 5-(2-氯-1-硝基烷基)-3-苯基- 和 5-(2-氯-1-硝基烷基)-3-甲基-1,2,4-恶二唑,发现它们能与不同的亲核试剂反应,生成各种衍生物。这些反应强调了该化合物作为一种通用中间体在生成具有潜在生物活性的新型氮杂杂环中的用途 (Tyrkov, 2006).

缓蚀

- 已评估 1,3,4-恶二唑衍生物在硫酸中对低碳钢的缓蚀性能。这些研究揭示了恶二唑衍生物在保护工业材料免受腐蚀方面的潜力,突出了它们在材料科学中的重要性 (Ammal, Prajila, & Joseph, 2018).

抗癌活性

- 一种特定的 5-(3-氯噻吩-2-基)-3-(4-三氟甲基苯基)-1,2,4-恶二唑衍生物已被确定为一种新的凋亡诱导剂,对乳腺癌和结直肠癌细胞系具有活性。这一发现为开发针对凋亡途径的新型抗癌剂奠定了基础 (Zhang et al., 2005).

抗菌和抗结核剂

- 已合成苯磺酰胺吡唑恶二唑衍生物并评估了它们的抗菌和抗结核活性。它们对包括结核分枝杆菌在内的各种微生物菌株的疗效表明它们具有作为开发新型传染病治疗方法的先导化合物的潜力 (Shingare et al., 2022).

对植物病原体的抗菌活性

- 含有 1,3,4-恶二唑部分的砜衍生物已显示出对水稻细菌性叶枯病和烟草细菌性青枯病具有良好的抗菌活性。这些化合物为旨在控制植物病害的农用化学品开发提供了有希望的先导化合物 (Xu et al., 2012; Shi et al., 2015).

属性

IUPAC Name |

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c1-9-2-4-10(5-3-9)14-16-12(20-17-14)8-22(18,19)13-7-6-11(15)21-13/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMPDLAVZWBFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

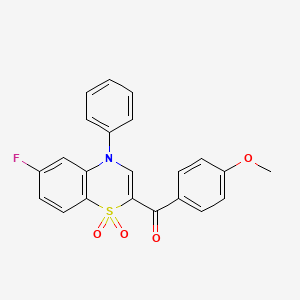

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)

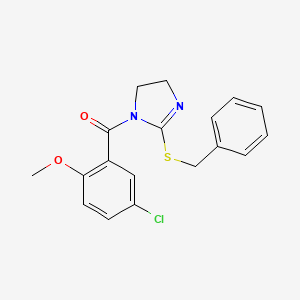

![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)

![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2528664.png)

![3-Bromo-5-[1-(2-ethenylsulfonylethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2528667.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2528668.png)